6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
The compound "6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one" is a derivative of dihydropyrimidinone, which is a class of compounds that have been extensively studied due to their diverse biological activities. The presence of a nitro group and a trifluoromethyl group in the compound suggests potential for unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives typically involves the reaction of β-ketoesters with aldehydes and urea or thiourea. For example, the synthesis of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, was achieved by the reaction of its nitroso precursor with tert-butyl hydroperoxide, indicating that similar oxidative methods could be applied to synthesize the compound . The synthesis of these compounds is often characterized by spectroscopic techniques such as IR and NMR, and confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives is often analyzed using X-ray diffraction. These compounds can crystallize in various crystal classes and adopt different conformations, such as the flattened boat conformation observed in a related compound . The crystal structures can reveal conformational peculiarities and intermolecular interactions, which are important for understanding the compound's properties and potential interactions with biological targets .
Chemical Reactions Analysis
Dihydropyrimidinones can undergo various chemical reactions, including nitrosation, bromination-dehydrobromination, and acylation. Nitrosation of pyrimidinones can lead to the formation of hydroxyiminomethyl derivatives , while bromination-dehydrobromination can yield pyrimidinones or their diastereoisomers . Acylation reactions can proceed regioselectively at specific atoms of the heterocycle . These reactions can be used to further modify the compound and tailor its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinones are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and sulfanyl can affect the compound's solubility, stability, and reactivity. For instance, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is soluble in aromatic hydrocarbons and resistant to air oxygen and moisture . The intermolecular hydrogen bonding and stacking interactions can also impact the compound's crystalline properties and its behavior in solid-state .
Scientific Research Applications
Chemical Reactions and Synthesis
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is involved in various chemical reactions and syntheses. A study demonstrated its reaction with hydrazine and hydroxylamine, contributing to the formation of compounds like 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one, which have relevance in synthesizing imidazole N(3)-oxides (Yavolovskii et al., 2013). Another research focused on the crystal structures of similar dihydropyrimidinones, providing insights into their conformational peculiarities, crucial for understanding their biological activities (Rybalova et al., 2004).
Biological Activities
Several studies have explored the biological activities of dihydropyrimidinone derivatives. For instance, new dihydropyrimidine derivatives have shown promising antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). Research on microwave-assisted synthesis of pyrazolone derivatives attached to a pyrimidine moiety revealed their potential as anti-inflammatory, analgesic, and antipyretic agents (Antre et al., 2011).
Pharmacological Applications
Certain studies have delved into the pharmacological applications of dihydropyrimidinones. They have been synthesized to evaluate their influence on pharmacological profiles, particularly in local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities (Ranise et al., 1997). Furthermore, research on the antiarrhythmic activity of dihydropyrimidin-(1H)-2-ones showed effectiveness against experimental rat arrhythmia without impacting arterial pressure, suggesting their potential in cardiovascular therapeutics (Bryzgalov et al., 2006).
Safety and Hazards
The safety data sheet for 6-Hydroxy-5-nitro-2-picoline indicates that it is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydro-1H-pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O4/c6-5(7,8)4-9-2(12)1(11(14)15)3(13)10-4/h4,9,12H,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNSBQRDVGWVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=C(C(=O)N1)[N+](=O)[O-])O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743254 | |
Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
652-62-0 | |
Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.